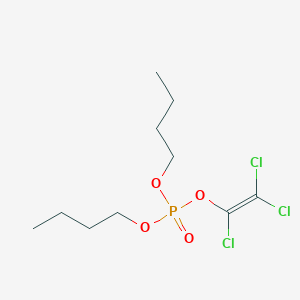

Dibutyl trichloroethenyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

89094-85-9 |

|---|---|

Molecular Formula |

C10H18Cl3O4P |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

dibutyl 1,2,2-trichloroethenyl phosphate |

InChI |

InChI=1S/C10H18Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10(13)9(11)12/h3-8H2,1-2H3 |

InChI Key |

FUJOQQAWMUNLCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OC(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl Trichloroethenyl Phosphate

Advanced Synthetic Routes to Trichloroethenyl Phosphates

The synthesis of trichloroethenyl phosphates, including the dibutyl derivative, can be achieved through several chemical pathways. Key among these are esterification reactions involving phosphoric acid derivatives and syntheses mediated by phosphorus oxychloride.

Esterification Reactions of Phosphoric Acids with Trichloroethanol and Butanol

The direct esterification of phosphoric acid with alcohols represents a fundamental approach to forming phosphate (B84403) esters. sciencemadness.orggoogle.com In the context of dibutyl trichloroethenyl phosphate, this would involve the reaction of phosphoric acid with both trichloroethanol and n-butanol. The reaction typically requires a catalyst, such as sulfuric acid, and the removal of water to drive the equilibrium towards the formation of the desired ester. sciencemadness.orggoogle.com The process can be represented by the general reaction of an alcohol with phosphoric acid, which proceeds through a series of equilibria to form mono-, di-, and tri-substituted phosphate esters. google.com

The efficiency of direct esterification can be influenced by the chain length of the alcohol, with the reaction rate decreasing as the alkyl chain length increases. google.com To enhance the yield, azeotropic removal of water using a solvent like toluene (B28343) is often employed. google.com

A variation of this method involves the use of phosphorous acid and n-butanol. A study on the synthesis of dibutyl phosphate from these reactants identified optimal conditions, including a specific molar ratio of reactants and reaction temperature, to achieve a significant yield. researchgate.net

Phosphorus Oxychloride-Mediated Syntheses of Trichloroethenyl Phosphates

Phosphorus oxychloride (POCl₃) is a widely utilized reagent for the synthesis of phosphate esters. byjus.comwikipedia.orggoogle.com This method involves the reaction of POCl₃ with alcohols or phenols, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org For the synthesis of dibutyl trichloroethenyl phosphate, a stepwise reaction could be envisioned. First, phosphorus oxychloride can react with trichloroethanol to form a phosphorochloridate intermediate, which then reacts with butanol to yield the final product.

A common industrial method for producing phosphate esters involves reacting phosphorus oxychloride with an alcohol. google.com For instance, the production of dibutyl phosphate involves the reaction of butanol with phosphorus oxychloride. google.com This reaction is carefully controlled, often at low temperatures, to manage its exothermic nature. google.com Similarly, mixed alkyl aryl phosphate esters are synthesized by first reacting phosphorus oxychloride with a phenol (B47542), followed by reaction with an alcohol. epo.orggoogle.com

A convenient, two-step process for synthesizing dialkyl phosphates involves reacting phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in a suitable solvent, followed by hydrolysis. organic-chemistry.org This method has proven effective for producing various long-chain dialkyl phosphates with high purity. organic-chemistry.org

Exploration of Catalyst Systems for Enhanced Reaction Efficiency

The efficiency of phosphate ester synthesis can be significantly improved through the use of catalysts. In phosphorus oxychloride-mediated syntheses, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) can be employed. google.com For example, in the preparation of tert-butyl triphenyl phosphate, AlCl₃ is used as a catalyst in the reaction between tert-butylphenol and phosphorus oxychloride. google.com

In the synthesis of triaryl phosphates, various catalysts have been explored. One method utilizes a novel calcium-magnesium composite catalyst to improve product purity and yield. google.com Another approach involves the use of iron catalysts in the presence of iodine for the synthesis of triaryl phosphates from white phosphorus and phenols under aerobic conditions. epa.gov

Heterogeneous metal oxide catalysts, such as TiO₂, ZrO₂, and Al₂O₃, have been successfully used in the synthesis of tri(chloropropyl) phosphate (TCPP) from phosphorus oxychloride and propylene (B89431) oxide. google.com These catalysts offer the advantage of easy separation from the reaction mixture, simplifying the purification process and allowing for their reuse. google.com The table below summarizes various catalyst systems and their applications in phosphate ester synthesis.

| Catalyst System | Reactants | Product | Key Findings |

| Lewis Acids (e.g., AlCl₃) | tert-Butylphenol, Phosphorus Oxychloride | tert-Butyl Triphenyl Phosphate | Effective for the synthesis of aryl phosphates. google.com |

| Calcium-Magnesium Composite | Xylenol, Phosphorus Oxychloride | Trixylenyl Phosphate | Improves product purity and yield. google.com |

| Iron Catalysts and Iodine | White Phosphorus, Phenols | Triaryl Phosphates | Enables chlorine-free synthesis with no acid waste. epa.gov |

| Heterogeneous Metal Oxides (TiO₂, ZrO₂, Al₂O₃) | Phosphorus Oxychloride, Propylene Oxide | Tri(chloropropyl) Phosphate | Allows for easy catalyst separation and reuse. google.com |

| Triethylamine/Pyridine | Diphenyl Phosphoric Acid, n-Butanol | n-Butyl Diphenyl Phosphate | Pyridine was found to be a more effective base than triethylamine. researchgate.net |

Mechanistic Studies of Dibutyl Trichloroethenyl Phosphate Formation

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of dibutyl trichloroethenyl phosphate.

Elucidation of Reaction Mechanisms and Intermediates

The formation of phosphate esters from phosphorus oxychloride and alcohols generally proceeds through a nucleophilic substitution mechanism. The alcohol attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This process can occur sequentially, replacing one, two, or all three chlorine atoms with alkoxy groups.

In the case of synthesizing unsymmetrical phosphate esters like dibutyl trichloroethenyl phosphate, the reaction likely proceeds through the formation of a phosphorochloridate intermediate. For example, the reaction of phosphorus oxychloride with one equivalent of trichloroethanol would yield trichloroethenyl phosphorodichloridate. Subsequent reaction with two equivalents of butanol would then produce dibutyl trichloroethenyl phosphate.

A proposed mechanism for the formation of certain dibenzodiazaphosphocine oxides and sulfides from the reaction of N,N-dimethyl-p-toluidine with phosphoryl and thiophosphoryl chlorides highlights the complexity of these reactions and the potential for various intermediates. rsc.org Mechanistic studies on the synthesis of triaryl phosphates from white phosphorus have identified O=PI(OPh)₂ as a key intermediate, with the nucleophilic substitution of this intermediate by phenol being the rate-limiting step. epa.gov

Kinetic Studies of Dibutyl Trichloroethenyl Phosphate Synthesis

Kinetic studies provide valuable information on reaction rates and the factors that influence them. For the synthesis of phosphate esters, the reaction rate can be affected by factors such as temperature, reactant concentrations, and the choice of catalyst and solvent.

In the synthesis of dibutyl phosphate from phosphorous acid and n-butanol, the effects of reaction temperature, time, and reactant ratios on the yield were investigated to determine the optimal reaction conditions. researchgate.net The study found that the best yield was achieved at a specific temperature range and reactant mole ratio. researchgate.net

The following table presents a hypothetical kinetic dataset for the synthesis of a dialkyl phosphate, illustrating how reaction parameters can influence the yield.

| Entry | Reactant Mole Ratio (Alcohol:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.1:1 | 0 | 2 | 85 |

| 2 | 2.1:1 | 25 | 2 | 92 |

| 3 | 2.5:1 | 25 | 2 | 95 |

| 4 | 2.1:1 | 25 | 4 | 93 |

This data suggests that higher temperatures and a slight excess of the alcohol can lead to improved yields within a certain timeframe.

Influence of Reaction Conditions on Product Yield and Selectivity

Lower reaction temperatures are generally favored to enhance the selectivity for the Perkow product. The reaction of trialkyl phosphites with α-haloaldehydes can be exothermic, and maintaining a low and consistent temperature profile is crucial to suppress the formation of byproducts. For instance, some documented Perkow reactions involving chloral (B1216628) are conducted at temperatures below 20°C, often with external cooling. google.com

The choice of solvent can also play a pivotal role in directing the reaction pathway. While some Perkow reactions are carried out in the absence of a solvent, the use of aprotic solvents of varying polarity can influence the stability of the intermediates and the transition states, thereby affecting the product ratio. Solvents such as ether or benzene (B151609) have been historically used in similar reactions. google.com

Furthermore, the purity of the starting materials, particularly the tributyl phosphite (B83602) and chloral, is paramount. The presence of acidic impurities in chloral, for example, can catalyze side reactions, leading to a decrease in the yield and purity of the final product. Similarly, the quality of the tributyl phosphite is critical for achieving high conversion rates.

The following interactive table summarizes the hypothetical influence of key reaction conditions on the synthesis of Dibutyl trichloroethenyl phosphate, based on established principles of the Perkow reaction.

Table 1: Hypothetical Influence of Reaction Conditions on the Synthesis of Dibutyl Trichloroethenyl Phosphate

| Parameter | Condition | Expected Yield of Dibutyl trichloroethenyl phosphate | Selectivity for Perkow Product (vs. Arbuzov Product) |

| Temperature | Low (e.g., 0-10°C) | Moderate to High | High |

| Ambient (e.g., 20-30°C) | High | Moderate to High | |

| Elevated (e.g., >50°C) | Potentially Lower | Low | |

| Solvent | Non-polar (e.g., Hexane) | Moderate | Moderate |

| Aprotic, Polar (e.g., Dichloromethane) | High | High | |

| Solvent-free | High | Moderate | |

| Reactant Purity | High Purity | High | High |

| Presence of Acidic Impurities | Low | Low |

Green Chemistry Approaches to Dibutyl Trichloroethenyl Phosphate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organophosphorus compounds to mitigate environmental impact and enhance safety. acs.orgnih.govacs.orgnih.govresearchgate.net For the synthesis of Dibutyl trichloroethenyl phosphate, several green chemistry strategies can be envisaged to improve the sustainability of the proposed Perkow reaction.

One of the primary goals of green chemistry is the reduction or elimination of volatile organic solvents. Performing the Perkow reaction under solvent-free conditions is a viable approach, which can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. researchgate.netorganic-chemistry.org This approach aligns with the principle of atom economy by minimizing the use of auxiliary substances.

The development and use of catalysts that can enhance reaction efficiency and selectivity under milder conditions is another key aspect of green chemistry. While the Perkow reaction can proceed without a catalyst, research into catalytic systems for related organophosphorus reactions, such as the Kabachnik-Fields reaction, has shown that certain catalysts, like magnesium perchlorate, can be highly effective under solvent-free conditions. researchgate.netorganic-chemistry.orgnih.gov Exploring the use of recyclable, heterogeneous catalysts could further enhance the green credentials of the synthesis.

The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to a greener synthetic process. These methods can often lead to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating.

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks and the design of biodegradable products. While the starting materials for Dibutyl trichloroethenyl phosphate are currently derived from petrochemical sources, future research could explore bio-based routes to the key precursors.

The application of phase-transfer catalysis (PTC) represents another green methodology. PTC can facilitate reactions between reactants in immiscible phases, often eliminating the need for organic solvents and enabling the use of aqueous media. youtube.com This could be particularly relevant for the purification steps following the synthesis of Dibutyl trichloroethenyl phosphate.

By integrating these green chemistry principles, the synthesis of Dibutyl trichloroethenyl phosphate can be made more environmentally benign and economically viable.

Structural Elucidation and Conformational Analysis of Dibutyl Trichloroethenyl Phosphate

Advanced Spectroscopic Characterization

NMR spectroscopy is the cornerstone of chemical structure determination in solution. For Dibutyl trichloroethenyl phosphate (B84403), ¹H, ¹³C, and ³¹P NMR would collectively provide a complete picture of the atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl chains and the single vinyl proton. The butyl group protons would appear as a series of multiplets, integrating to 18 protons in total. The terminal methyl (CH₃) protons would be an upfield triplet, while the methylene (B1212753) (CH₂) groups adjacent to the oxygen (O-CH₂) would be the most downfield of the butyl signals due to the deshielding effect of the phosphate oxygen. chemicalbook.com The lone vinyl proton on the trichloroethenyl group is anticipated to appear as a singlet in the downfield region, significantly shifted by the electron-withdrawing effects of the three chlorine atoms and the phosphate group. chemicalbook.comcdnsciencepub.com

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to each unique carbon environment. The four distinct carbons of the butyl groups would be observed in the aliphatic region of the spectrum. chemicalbook.com The two carbons of the trichloroethenyl group would be found further downfield, with their chemical shifts heavily influenced by the attached chlorine atoms and the phosphate ester linkage.

³¹P NMR: As a compound containing phosphorus, ³¹P NMR is a crucial and highly informative technique. A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphate ester environment. huji.ac.ilresearchgate.netoxinst.com Its specific chemical shift would be indicative of the electronic environment around the phosphorus nucleus, influenced by the electronegative trichloroethenyl group.

Predicted NMR Data for Dibutyl Trichloroethenyl Phosphate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ¹H | ~ 6.5 - 7.5 | s | - | =CH-Cl |

| ¹H | ~ 4.0 - 4.2 | m | P-O-CH₂- | |

| ¹H | ~ 1.6 - 1.8 | m | -CH₂- | |

| ¹H | ~ 1.3 - 1.5 | m | -CH₂- | |

| ¹H | ~ 0.9 - 1.0 | t | ~ 7 Hz | -CH₃ |

| ¹³C | ~ 120 - 130 | =C(Cl)₂ | ||

| ¹³C | ~ 115 - 125 | =C(Cl)-O- | ||

| ¹³C | ~ 65 - 70 | P-O-CH₂- | ||

| ¹³C | ~ 30 - 35 | -CH₂- | ||

| ¹³C | ~ 18 - 22 | -CH₂- | ||

| ¹³C | ~ 13 - 15 | -CH₃ |

s = singlet, t = triplet, m = multiplet

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of the molecule by probing its bond vibrations.

IR Spectroscopy: The IR spectrum would be dominated by a very strong absorption band corresponding to the P=O (phosphoryl) stretching vibration. Other key bands would include the P-O-C and C-O stretching vibrations of the phosphate ester group. acs.orgchemicalbook.comchemicalbook.com The butyl groups would contribute C-H stretching and bending vibrations. The trichloroethenyl moiety would be identified by a C=C double bond stretching vibration, which may be weak due to the symmetry and electronic effects of the chlorine substituents, and strong C-Cl stretching bands in the lower frequency region. chemicalbook.comnist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The P=O stretch is also Raman active. While the C=C stretch might be weak in the IR spectrum, it could show a stronger signal in the Raman spectrum. acs.orgirdg.org This technique is particularly useful for observing vibrations of less polar bonds.

Predicted Vibrational Frequencies for Dibutyl Trichloroethenyl Phosphate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2850 - 3000 | Medium-Strong | C-H stretching (butyl) |

| ~ 1600 | Weak-Medium | C=C stretching (vinyl) |

| 1250 - 1300 | Very Strong | P=O stretching |

| 1000 - 1100 | Strong | P-O-C stretching |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts would be observed, confirming the molecular weight. acs.org High-resolution mass spectrometry would yield the exact mass, allowing for the determination of the molecular formula.

Under fragmentation conditions (e.g., collision-induced dissociation), predictable fragmentation pathways would occur. Key fragmentation would likely involve the loss of butene (C₄H₈) from the butyl chains via a McLafferty-type rearrangement, and the loss of butoxy radicals (•OC₄H₉). ufz.demdpi.com Fragmentation of the trichloroethenyl group could also occur, leading to characteristic chlorine-containing ions.

Predicted Major Fragments in the Mass Spectrum of Dibutyl Trichloroethenyl Phosphate

| m/z Value | Possible Fragment Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 56]⁺ | Loss of butene (C₄H₈) |

| [M - 73]⁺ | Loss of butoxy radical (•OC₄H₉) |

| [M - 112]⁺ | Loss of two butene molecules |

| Ions corresponding to the dibutyl phosphate fragment |

X-ray Absorption Fine Structure (XAFS) is a technique that can provide information about the local atomic environment around a specific element. While more commonly applied to metals in coordination complexes, it could theoretically be used to probe the environment of the phosphorus or chlorine atoms in Dibutyl trichloroethenyl phosphate. A P K-edge XAFS experiment could, in principle, provide precise measurements of the P-O bond lengths and the coordination number around the phosphorus atom. However, for a simple organic molecule like this, such analysis is not standard and no published data is available.

Crystallographic Studies of Dibutyl Trichloroethenyl Phosphate

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, there are no known published crystallographic studies for Dibutyl trichloroethenyl phosphate.

Should a suitable crystal be grown and analyzed, this technique would provide precise data on:

Bond lengths: The exact distances between all atoms (e.g., P=O, P-O, C-O, C=C, C-Cl).

Bond angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsion angles: The dihedral angles that describe the conformation of the butyl chains and the orientation of the trichloroethenyl group relative to the phosphate core.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like hydrogen bonds or dipole-dipole interactions.

Without experimental data, the solid-state structure remains a matter of speculation, best approached by computational methods.

Computational Chemistry Approaches to Molecular Structure

In the absence of experimental crystallographic data, computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting molecular structure and properties. sciforum.netmdpi.com

A computational study of Dibutyl trichloroethenyl phosphate would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional arrangement of the atoms. This would provide theoretical values for bond lengths and angles.

Conformational Analysis: The butyl chains and the vinyl phosphate linkage have multiple rotatable bonds. Computational methods can be used to explore the potential energy surface and identify the most stable conformer(s). This involves analyzing the rotation around the P-O and O-C bonds to understand the spatial orientation of the alkyl and vinyl groups.

Prediction of Spectroscopic Data: DFT calculations can predict NMR chemical shifts, IR and Raman vibrational frequencies, and other spectroscopic properties. These predicted spectra can then be compared with the experimental (or, in this case, the predicted experimental) data to confirm the structural assignment. For instance, different conformers may have slightly different predicted spectra, allowing for a deeper understanding of the molecule's dynamic behavior in solution.

These computational approaches provide a robust framework for understanding the molecule's preferred shape and electronic structure, offering valuable insights that complement the predictive spectroscopic data.

Density Functional Theory (DFT) Calculations for Geometrical Optimization

The precise three-dimensional structure of Dibutyl trichloroethenyl phosphate is fundamental to understanding its properties and interactions. Density Functional Theory (DFT) has become a primary computational tool for this purpose, offering a balance of accuracy and computational efficiency for molecules of this size and complexity. nih.govcornell.edu DFT calculations are employed to perform geometrical optimization, a process that systematically alters the molecule's geometry to find the configuration with the minimum potential energy, known as the ground state.

The process typically begins with an initial, plausible 3D structure of the molecule. This structure is then subjected to optimization using a selected functional and basis set. sciforum.net For organophosphate compounds, hybrid functionals such as B3LYP and PBE0 are commonly used. nih.govmdpi.com These are often paired with Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets to provide a robust description of the electronic structure. nih.gov The optimization algorithm adjusts bond lengths, bond angles, and dihedral angles iteratively until a stationary point on the potential energy surface is located. To confirm that this stationary point is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the optimized structure is stable. mdpi.com

The result of a successful DFT optimization is a detailed set of geometric parameters. While specific experimental data for Dibutyl trichloroethenyl phosphate is not publicly available, the following table represents typical theoretical values for key structural parameters that would be obtained from a DFT calculation at a level like B3LYP/6-311++G(d,p).

| Bond | Typical Length (Å) |

|---|---|

| P=O | 1.48 |

| P-O (ester) | 1.61 |

| P-O (vinyl) | 1.65 |

| C=C (vinyl) | 1.34 |

| C-Cl (vinyl) | 1.72 |

| O-C (butyl) | 1.45 |

| C-C (butyl) | 1.54 |

| Angle | Typical Value (°) |

|---|---|

| O=P-O (ester) | 115.0 |

| O(ester)-P-O(ester) | 105.0 |

| P-O-C (ester) | 120.0 |

| P-O-C (vinyl) | 125.0 |

| O-C-C (butyl) | 109.5 |

| C=C-Cl (vinyl) | 122.0 |

Conformational Analysis and Energy Landscapes

Beyond a single static structure, a complete understanding of Dibutyl trichloroethenyl phosphate requires an exploration of its conformational flexibility. Conformational analysis investigates the various spatial arrangements of atoms that can be interconverted through rotation about single bonds. For this molecule, significant flexibility arises from rotations around the P-O and C-C single bonds within the two n-butyl groups.

The results of a conformational analysis are typically visualized as a potential energy surface (PES). The PES is a plot of the molecule's energy as a function of its geometric parameters, particularly the dihedral angles that were scanned. The low points, or valleys, on this surface correspond to stable conformers, while the peaks represent the energy barriers (transition states) that must be overcome for the molecule to transition from one conformer to another.

The global minimum on the PES represents the most stable, and therefore most probable, conformation of the molecule in the gas phase. Other local minima represent less stable, but still potentially populated, conformers. The energy difference between these conformers determines their relative abundance at a given temperature. The following table provides an illustrative example of the kind of results obtained from a conformational analysis, showing hypothetical relative energies for different arrangements of the two butyl chains.

| Conformer Description (Butyl Chain 1 / Butyl Chain 2) | Relative Energy (kcal/mol) | Population at 298 K (Illustrative) |

|---|---|---|

| anti / anti | 0.00 | ~70% |

| anti / gauche | 0.60 | ~25% |

| gauche / gauche | 1.20 | ~5% |

Environmental Fate and Transformation of Dibutyl Trichloroethenyl Phosphate

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of organophosphate esters are governed by a combination of physical, chemical, and biological processes. These processes determine the compound's ultimate fate and potential for accumulation in various environmental matrices, including water, soil, and sediment. The primary degradation pathways for organophosphates include hydrolysis, photodegradation, and biodegradation.

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a key chemical degradation process for organophosphate esters in aqueous environments. This reaction involves the cleavage of the ester bond, typically leading to the formation of dialkyl or monoalkyl phosphate (B84403) esters and the corresponding alcohol or, in this case, a chlorinated vinyl group. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

For organophosphate triesters, hydrolysis can occur through the cleavage of the P-O-R bond. The reaction is generally catalyzed by both acids and bases. In neutral to alkaline conditions, the hydrolysis of similar compounds like tributyl phosphate (TBP) can lead to the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP). nih.govosti.gov The hydrolysis rate often increases with temperature. osti.govxml-journal.net

While no specific kinetic data for the hydrolytic degradation of Dibutyl trichloroethenyl phosphate were found, studies on analogous compounds provide some insight. For instance, the hydrolysis of dibutyl phosphate, a potential degradation product, has been shown to follow pseudo-first-order kinetics, with the rate increasing exponentially with temperature. xml-journal.net

Photodegradation Processes and Product Identification

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. This process can occur through direct photolysis, where the molecule itself absorbs light, or through indirect (photosensitized) degradation, where other substances in the environment absorb light and transfer the energy to the target compound.

Specific studies on the direct photolysis of Dibutyl trichloroethenyl phosphate are not available in the reviewed literature. For a compound to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). Without the specific UV-Vis absorption spectrum for Dibutyl trichloroethenyl phosphate, its potential for direct photolysis remains speculative.

In natural waters, photosensitized degradation can be a significant transformation pathway for organic pollutants. Dissolved organic matter (DOM), nitrate, and other natural substances can act as photosensitizers, producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) upon irradiation. These ROS can then react with and degrade organic compounds.

Studies on other organic pollutants, such as dibutyl phthalate (B1215562) (DBP), have shown that photocatalytic degradation can be an effective removal method. mdpi.comresearchgate.net For example, the degradation of DBP can be photo-induced by Fe(III) in aqueous solutions, a process mediated by the formation of hydroxyl radicals. researchgate.net While not directly applicable, these findings suggest that if Dibutyl trichloroethenyl phosphate is present in sunlit waters containing natural photosensitizers, a similar degradation pathway could be possible.

Biodegradation Pathways and Microbial Metabolites

Biodegradation is the breakdown of organic substances by microorganisms and is a crucial process in the environmental fate of many synthetic chemicals.

Research on the biodegradation of closely related organophosphate compounds, such as dibutyl phthalate (DBP), has identified several bacterial strains capable of utilizing these compounds as a carbon source. mdpi.comnih.govnih.gov The degradation pathways often involve the initial hydrolysis of the ester bonds. For DBP, this leads to the formation of monobutyl phthalate (MBP) and phthalic acid (PA). mdpi.comnih.govnih.gov

No microbial strains have been specifically identified for the degradation of Dibutyl trichloroethenyl phosphate in the available literature. However, research on the biodegradation of dibutyl phthalate (DBP) has identified several effective microbial strains. It is plausible that some of these strains, or others with similar enzymatic capabilities, could also degrade Dibutyl trichloroethenyl phosphate. The table below lists some microbial strains known to degrade DBP.

| Microbial Strain | Degraded Compound | Optimal Conditions | Degradation Rate | Reference |

| Acinetobacter baumannii DP-2 | Dibutyl phthalate (DBP) | Inoculation: 17.14%, DBP: 9.81 mg/L, NaCl: 5 g/L | 85.86% after 5 days | mdpi.comnih.gov |

| Pseudomonas sp. YJB6 | Dibutyl phthalate (DBP) | Temp: 31.4 °C, pH: 7.6 | 100% of 200 mg/L in 3 days | nih.gov |

| Sphingomonas acidaminiphila BDBP 071 | Dibutyl phthalate (DBP) | Temp: 37.2 °C, pH: 7.5, DBP: 30.9 mg/l | ~88% in 48 hours | nih.gov |

| Bacillus megaterium YJB3 | Dibutyl phthalate (DBP) | Not specified | 82.5% in 5 days | mdpi.com |

Enzymatic Mechanisms of Dibutyl Trichloroethenyl Phosphate Breakdown

Microorganisms such as Brevibacillus brevis, Sphingomonas, Sphingopyxis, and Rhodococcus have been identified as capable of degrading some OPEs. nih.gov The degradation of chlorinated OPEs, which are structurally related to Dibutyl trichloroethenyl phosphate, can be challenging for microorganisms. mdpi.com However, some studies have shown that microbial degradation can occur, often initiated by the cleavage of the phosphate ester bond, leading to the formation of corresponding alcohols and phosphate diesters. For instance, the degradation of other OPEs can proceed through dealkylation, where hydroxyl radicals attack the alkyl chains. mdpi.com

The presence of the trichloroethenyl group in Dibutyl trichloroethenyl phosphate may influence its susceptibility to enzymatic attack. The chlorine atoms can affect the electronic properties of the molecule, potentially making it more or less amenable to enzymatic hydrolysis compared to non-chlorinated analogues.

Thermal Decomposition Pathways and Products

The thermal decomposition of organophosphorus flame retardants is a critical process, particularly in understanding their behavior in fires and during waste incineration. The thermal stability and decomposition pathways of OPEs are highly dependent on their chemical structure, specifically the nature of the organic substituents attached to the phosphate core. nih.govmdpi.com

For organophosphorus esters, the initial degradation step typically involves the elimination of a phosphorus acid. nih.gov The temperature at which this occurs varies, with alkyl phosphates generally decomposing at lower temperatures than aryl phosphates. nih.gov The decomposition of the resulting phosphorus acids can then lead to the formation of volatile species. nih.gov

In the context of flame retardancy, the decomposition products can act in either the condensed phase or the gas phase. In the condensed phase, the formation of a char layer can provide a protective barrier. nih.gov In the gas phase, phosphorus-containing radicals can interrupt combustion reactions. nih.gov Theoretical and experimental studies on other phosphorus flame retardants have identified bond dissociation and proton attack as predominant decomposition pathways under inert conditions. ethz.ch For some OPEs, the presence of oxygen can alter the decomposition pathways, influencing the formation of various phosphorus-containing species like PO• and PO2• radicals. researchgate.net

Given its structure, the thermal decomposition of Dibutyl trichloroethenyl phosphate would likely involve the cleavage of the butyl and/or the trichloroethenyl groups from the phosphate center, leading to the formation of various smaller organic molecules and phosphorus-containing acids.

Environmental Distribution and Transport Mechanisms

The distribution of organophosphate esters in the environment is governed by their physicochemical properties, such as water solubility, vapor pressure, and their affinity for sorption to organic matter. researchgate.net These properties dictate whether a compound will predominantly reside in the water column, sediment, soil, or air.

Sorption and Desorption Behavior in Soil and Sediment

The sorption of OPEs to soil and sediment is a key process influencing their mobility and bioavailability. Soil organic carbon is a primary factor controlling the sorption of these compounds. nih.gov OPEs with higher hydrophobicity, indicated by a high octanol-water partition coefficient (log Kow), tend to sorb more strongly to soil and sediment organic matter. nih.govnih.gov

For less water-soluble OPEs (log Kow > 3.8), sorption can be very high, with limited desorption, indicating a strong affinity for soil organic carbon. nih.gov In contrast, more soluble OPEs exhibit sorption that is dependent on the soil's organic carbon content, with a greater potential for desorption. nih.gov The interaction between OPEs and humic acids, a major component of soil organic matter, is primarily through hydrophobic interactions for high-Kow OPEs. nih.gov

Table 1: Illustrative Sorption Coefficients for Selected Organophosphate Esters

| Compound | Log Kow | Log Koc (L/kg) | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | 1.44 | 1.6 - 2.5 | nih.gov |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 2.59 | 2.1 - 2.8 | nih.gov |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 3.55 | 3.0 - 3.7 | nih.gov |

| Tributyl phosphate (TBP) | 4.00 | 3.1 - 3.8 | nih.gov |

| Triphenyl phosphate (TPP) | 4.77 | 3.8 - 4.5 | nih.gov |

Note: This table provides data for illustrative purposes for common OPEs, as specific data for Dibutyl trichloroethenyl phosphate is not available. Koc is the organic carbon-water (B12546825) partition coefficient.

Volatilization Studies of Dibutyl Trichloroethenyl Phosphate

The potential for a chemical to volatilize from surfaces like water or soil is determined by its vapor pressure and Henry's Law constant. Organophosphate esters are generally considered semi-volatile organic compounds (SVOCs). epa.gov Some OPEs, like TCEP, are relatively volatile and can be found in the gas phase in the atmosphere. aaqr.org

The volatilization of OPEs from water bodies can be a significant transport pathway, allowing them to enter the atmosphere and undergo long-range transport. researchgate.net The tendency of an OPE to volatilize is influenced by factors such as water temperature and air and water turbulence. The chemical structure, particularly the nature of the ester groups, plays a crucial role in determining its volatility.

Specific volatilization studies for Dibutyl trichloroethenyl phosphate have not been identified. However, based on its presumed molecular weight and the presence of butyl and chlorinated ethenyl groups, it is expected to have a low to moderate volatility.

Occurrence and Persistence in Various Environmental Matrices

Organophosphate esters are ubiquitously detected in various environmental compartments, including indoor and outdoor air, dust, water, soil, sediment, and biota. mdpi.com Their continuous release from consumer products leads to their widespread distribution. researchgate.net

Concentrations of OPEs in the environment can vary significantly depending on the proximity to sources such as industrial areas, wastewater treatment plants, and urban centers. nih.gov For example, studies in China have detected a wide range of OPEs in river water, with total concentrations reaching up to 1.06 x 103 ng/L. acs.org Runoff from plastic recycling industrial parks has also been identified as a significant source of OPEs to the surrounding environment, with concentrations in runoff water ranging from 86.0 to 2491 ng/L. goldschmidt.info

Chlorinated OPEs, such as TCEP and TCPP, are among the most frequently detected and recalcitrant OPEs in water and air. researchgate.net While there is no specific data on the occurrence of Dibutyl trichloroethenyl phosphate, the detection of other novel and legacy OPEs suggests that it may also be present in the environment, particularly in areas with high industrial activity. Its persistence will be determined by its susceptibility to degradation processes like hydrolysis, photolysis, and biodegradation.

Table 2: Representative Concentrations of Selected Organophosphate Esters in Environmental Matrices

| Compound | Matrix | Concentration Range | Location | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | River Water | 10 - 130 ng/L | Germany | nih.gov |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | River Water | 50 - 150 ng/L | Germany | nih.gov |

| Tris(2-butoxyethyl) phosphate (TBEP) | River Water | up to 170 ng/L | Germany | nih.gov |

| Triphenylphosphine oxide (TPPO) | River Water | 1.00 - 620 ng/L | China | acs.org |

| Di-n-butyl phosphate (DnBP) | Human Plasma | median of 9.92 ng/mL | China | mdpi.com |

Note: This table provides examples of concentrations for other OPEs to illustrate the range of occurrence, as specific data for Dibutyl trichloroethenyl phosphate is not available.

Interactions and Complexation Chemistry of Dibutyl Trichloroethenyl Phosphate

Coordination Chemistry with Metal Cations

The primary site for metal cation coordination in dibutyl trichloroethenyl phosphate (B84403) is the oxygen atom of the phosphoryl (P=O) group. This oxygen acts as a Lewis base, donating electron density to a Lewis acidic metal center. The strength and nature of this coordination are influenced by several factors, including the hardness and softness of the metal ion, the steric bulk of the substituents on the phosphate, and the electronic effects of these substituents.

The dibutyl groups introduce significant steric hindrance around the phosphoryl oxygen, which may limit the coordination of multiple ligands to a single metal center or favor the formation of complexes with metals that can accommodate bulky ligands. Conversely, the trichloroethenyl group is expected to have a significant electronic impact. The chlorine atoms are strongly electron-withdrawing, which, through inductive effects, would decrease the electron density on the phosphoryl oxygen. This reduction in Lewis basicity would likely result in weaker coordination to metal cations compared to analogous trialkyl phosphates.

Organophosphate esters are known to form stable complexes with a wide range of transition metals and lanthanides. acs.org Transition metal complexes with organophosphorus ligands are instrumental in homogeneous catalysis. nih.gov The formation of these complexes typically occurs through the displacement of weaker-bound solvent molecules from the metal's coordination sphere by the phosphoryl oxygen of the organophosphate.

Given the expected weaker basicity of dibutyl trichloroethenyl phosphate, its complexation with "hard" metal ions, which prefer "hard" donor atoms like oxygen, might be less favorable compared to organophosphates with electron-donating groups. However, stable complexes with various transition metals such as copper, nickel, and palladium are still anticipated. For instance, nickel complexes with organophosphates have been utilized in cross-coupling reactions. researchgate.net

The coordination chemistry of organophosphates with lanthanide ions is also an area of significant interest, particularly due to the unique magnetic and luminescent properties of the resulting complexes. acs.orguwo.ca Lanthanide ions, being hard Lewis acids, readily coordinate to the phosphoryl oxygen. Research on other organophosphate ligands has shown that they can form multinuclear lanthanide clusters. acs.orguwo.ca While the reduced basicity of dibutyl trichloroethenyl phosphate might affect the stability of such complexes, their formation remains a plausible aspect of its coordination chemistry. The interaction of organophosphorus compounds with europium complexes, for example, has been studied for sensing applications. figshare.com

The characterization of metal-organophosphate complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique has been used to characterize a variety of metal-phosphine acs.org and other organophosphorus complexes. rsc.org

In the absence of single crystals, spectroscopic methods are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is highly sensitive to the chemical environment of the phosphorus nucleus. Upon coordination to a metal, a significant shift in the ³¹P NMR signal is expected, providing evidence of complex formation. researchgate.net ¹H and ¹³C NMR would also show shifts in the signals of the butyl and ethenyl groups upon complexation.

Infrared (IR) spectroscopy is another powerful tool for characterizing these complexes. The P=O stretching vibration, typically observed in the region of 1200-1300 cm⁻¹, is particularly informative. Coordination to a metal cation generally leads to a decrease in the P=O stretching frequency due to the weakening of the P=O bond as electron density is drawn towards the metal. The magnitude of this shift can provide an indication of the strength of the metal-ligand bond.

Detailed spectroscopic studies are crucial for elucidating the nature of the interaction between dibutyl trichloroethenyl phosphate and metal cations in solution.

NMR Spectroscopy: As mentioned, ³¹P NMR is a primary tool. The table below illustrates typical shifts observed for related organophosphorus compounds upon coordination, which can serve as a reference for what might be expected for dibutyl trichloroethenyl phosphate.

| Compound/Complex | ³¹P NMR Shift (ppm) | Reference Compound |

| Triethyl Phosphate | ~ -1 | Free Ligand |

| [Eu(hfac)₃(TEP)] | ~ +5 | Triethyl Phosphate Complex |

| Tributyl Phosphate | ~ 0 | Free Ligand |

| [UO₂(NO₃)₂(TBP)₂] | ~ +2 | Tributyl Phosphate Complex |

This table presents representative data for analogous compounds to illustrate the expected spectroscopic changes.

IR Spectroscopy: The shift in the P=O stretching frequency upon coordination provides a direct measure of the perturbation of the phosphoryl bond. The following table shows typical P=O stretching frequencies for free and coordinated organophosphates.

| Compound/Complex | ν(P=O) (cm⁻¹) | Reference Compound |

| Tributyl Phosphate | ~1280 | Free Ligand |

| [UO₂(NO₃)₂(TBP)₂] | ~1190 | Tributyl Phosphate Complex |

| Triphenylphosphine Oxide | ~1190 | Free Ligand |

| Co(Tppo)₄₂ | ~1150 | Triphenylphosphine Oxide Complex |

This table presents representative data for analogous compounds to illustrate the expected spectroscopic changes.

UV-Vis spectroscopy can also be employed, especially for complexes involving transition metals with d-d electronic transitions or for studying charge-transfer bands. researchgate.net

Interaction with Organic and Inorganic Surfaces

The interaction of organophosphates with surfaces is critical in various applications, from their environmental fate to their use in material modifications.

Inorganic Surfaces: Dibutyl trichloroethenyl phosphate is expected to adsorb onto inorganic surfaces, particularly those of metal oxides and clay minerals found in soils and sediments. sciforum.net The primary interaction mechanism would be the formation of a coordinate bond between the phosphoryl oxygen and metal ions (e.g., Fe³⁺, Al³⁺) on the surface of these materials. The strength of this interaction would be influenced by the surface chemistry of the inorganic material and the pH of the surrounding medium. The electron-withdrawing nature of the trichloroethenyl group might lead to weaker adsorption compared to more electron-rich organophosphates.

Organic Surfaces: Interactions with organic surfaces are likely to be dominated by weaker, non-covalent forces such as van der Waals interactions and hydrogen bonding (if the organic surface contains suitable functional groups). The lipophilic butyl chains would favor partitioning into organic phases or adsorption onto hydrophobic organic surfaces. The presence of organophosphates can also influence the properties of polymeric materials.

Theoretical Modeling of Binding Affinity and Selectivity

Computational chemistry provides a powerful means to investigate the binding affinity and selectivity of dibutyl trichloroethenyl phosphate towards different metal cations and surfaces, especially where experimental data is scarce.

Density Functional Theory (DFT) calculations can be used to model the geometry of metal-dibutyl trichloroethenyl phosphate complexes and to calculate their binding energies. These calculations can help to predict the preferred coordination modes (e.g., monodentate vs. bidentate, if other coordinating groups were present) and the relative stabilities of complexes with different metal ions. For instance, theoretical studies have been used to understand the binding properties of organophosphorus compounds to metal salt surfaces.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of organophosphates with their binding affinities. By comparing the calculated properties of dibutyl trichloroethenyl phosphate with those of other organophosphates for which experimental data are available, it is possible to predict its binding behavior. Key descriptors in such models often include electronic parameters (like the HOMO-LUMO gap) and steric parameters. The electron-withdrawing character of the trichloroethenyl group would be a significant parameter in such a model, likely indicating a lower binding affinity compared to simple alkyl phosphates.

Derivatives and Analogues of Dibutyl Trichloroethenyl Phosphate

Synthesis of Structurally Modified Analogues

The synthetic strategies for modifying dibutyl trichloroethenyl phosphate (B84403) are diverse, allowing for precise alterations to different parts of the molecule. These modifications are generally categorized into changes in the alkyl chains of the phosphate moiety, variations in the halogenated ethenyl group, and the incorporation of the trichloroethenyl phosphate unit into polymeric structures.

The properties of dibutyl trichloroethenyl phosphate can be significantly influenced by the nature of the alkyl chains attached to the phosphate group. Synthetic methodologies primarily focus on the esterification of a suitable phosphorus precursor with different alcohols. A common approach involves the reaction of trichloroethenyl phosphorodichloridate with various alcohols, leading to a range of dialkyl trichloroethenyl phosphates.

A general two-step process for synthesizing dialkyl phosphates involves reacting phosphorus oxychloride with a primary alcohol and a base like triethylamine (B128534), followed by hydrolysis. organic-chemistry.org This method can be adapted for the synthesis of various dialkyl trichloroethenyl phosphates by starting with the corresponding trichloroethenyl phosphoryl chloride. The choice of alcohol is critical, as it determines the length and branching of the alkyl chains, which in turn affects properties such as solubility, viscosity, and thermal stability. For instance, using long-chain primary alcohols can yield analogues with enhanced hydrophobic characteristics.

| Starting Alcohol | Resulting Dialkyl Trichloroethenyl Phosphate | Expected Change in Property |

| Ethanol | Diethyl trichloroethenyl phosphate | Increased volatility, lower viscosity |

| 2-Ethylhexanol | Bis(2-ethylhexyl) trichloroethenyl phosphate | Increased steric hindrance, potential for improved plasticizing effects |

| Dodecanol | Didodecyl trichloroethenyl phosphate | Increased hydrophobicity, waxy solid at room temperature |

This synthetic flexibility allows for the creation of a library of compounds with a graded set of physical properties, essential for structure-activity relationship studies and material optimization.

The trichloroethenyl group is a key functional component of the molecule, contributing to its reactivity and electronic properties. Modifications to this group can lead to analogues with altered chemical stability and different modes of interaction with other substances. Synthetic strategies for modifying the halogenated ethenyl group are more complex and can involve nucleophilic substitution reactions or addition reactions across the double bond, although these are often challenging due to the electron-withdrawing nature of the chlorine atoms.

| Modification | Synthetic Approach | Potential Impact on Properties |

| Substitution of Cl with F | Nucleophilic fluorination using a suitable fluoride (B91410) source | Increased thermal and chemical stability |

| Substitution of Cl with Br | Reaction with a bromide source, possibly under radical conditions | Altered reactivity, potential for use in cross-linking reactions |

| Addition of a functional group across the C=C bond | Electrophilic addition or radical addition | Introduction of new functionalities for further derivatization |

Research in this area is crucial for developing derivatives with enhanced performance characteristics for specific applications, such as improved flame retardancy or as monomers for polymerization.

The incorporation of trichloroethenyl phosphate units into polymer backbones or as pendant groups is a promising strategy for creating advanced functional materials. This can be achieved through the synthesis of a monomer containing the trichloroethenyl phosphate moiety, followed by polymerization. For instance, a vinyl or acrylic monomer functionalized with a trichloroethenyl phosphate group could be synthesized and subsequently polymerized or copolymerized with other monomers.

Another approach involves the chemical modification of existing polymers. For example, polymers with reactive side groups, such as hydroxyl or epoxy groups, can be reacted with a derivative of trichloroethenyl phosphate to graft the functional unit onto the polymer chain. A two-step process involving the epoxidation of a polydiene followed by reaction with a di(alkyl)phosphate has been reported to introduce phosphate groups into a polymer. researchgate.net A similar strategy could be employed using a suitable trichloroethenyl phosphate derivative.

| Polymerization Strategy | Monomer/Polymer Precursor | Resulting Polymer Structure |

| Free-radical polymerization | Vinyl trichloroethenyl phosphate | Poly(vinyl trichloroethenyl phosphate) |

| Polycondensation | Dihydroxyalkyl trichloroethenyl phosphate with a diacid | Polyester with pendant trichloroethenyl phosphate groups |

| Grafting onto a polymer | Reaction of trichloroethenyl phosphoryl chloride with a hydroxyl-containing polymer | Polymer with grafted trichloroethenyl phosphate units |

These polymeric derivatives can exhibit a combination of the properties of the parent polymer and the functional characteristics imparted by the trichloroethenyl phosphate group, such as flame retardancy and chemical resistance.

Structure-Reactivity Relationships in Trichloroethenyl Phosphate Derivatives

The relationship between the molecular structure of trichloroethenyl phosphate derivatives and their reactivity is a critical area of study. The electronic and steric effects of the substituents on both the phosphate moiety and the ethenyl group govern the chemical behavior of these compounds.

The electron-withdrawing nature of the three chlorine atoms on the ethenyl group significantly influences the electrophilicity of the phosphorus atom. This makes the phosphate susceptible to nucleophilic attack, a key step in many of its reactions, including hydrolysis. Altering the alkyl chains on the phosphate can modulate this reactivity. For example, bulkier alkyl groups can sterically hinder the approach of a nucleophile, thereby decreasing the rate of hydrolysis.

Conversely, modifications to the ethenyl group can have a profound impact. Replacing chlorine with more electronegative fluorine atoms would further increase the electrophilicity of the phosphorus center. The reactivity of the carbon-carbon double bond is also a key factor. The electron-deficient nature of the trichloroethenyl group makes it susceptible to attack by certain nucleophiles and can influence its participation in polymerization reactions.

Advanced Functional Material Applications of Derivatives

The diverse range of synthetic modifications possible for dibutyl trichloroethenyl phosphate has led to the exploration of its derivatives in various advanced functional materials. researchgate.net The unique combination of a phosphate ester and a halogenated alkene moiety provides a platform for developing materials with tailored properties.

One of the most significant potential applications is in the development of flame-retardant polymers. The phosphorus and chlorine content of these derivatives can act synergistically to inhibit combustion through both gas-phase radical trapping and condensed-phase char formation. Incorporating these units into polymers, either as additives or as part of the polymer backbone, can enhance the fire safety of materials used in electronics, construction, and transportation.

Furthermore, the reactivity of the trichloroethenyl group can be exploited to create cross-linked materials with enhanced thermal and mechanical properties. The phosphate group can also act as a plasticizer, improving the processability and flexibility of polymers. The synthesis of novel derivatives continues to be an active area of research, with the goal of creating materials with superior performance for a wide range of technological applications. researchgate.net

Advanced Analytical Methodologies for Dibutyl Trichloroethenyl Phosphate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating dibutyl trichloroethenyl phosphate (B84403) from complex sample mixtures, a critical step prior to its identification and quantification. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many organophosphate esters. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Several detectors can be coupled with GC for the analysis of organophosphorus compounds. A flame photometric detector (FPD) is highly selective for phosphorus-containing compounds, offering excellent sensitivity. researchgate.net For instance, in the analysis of tri-n-butyl phosphate (TBP), a related organophosphate, GC-FPD has demonstrated the ability to detect concentrations at the sub-ppm level. researchgate.net Another selective detector is the nitrogen-phosphorus detector (NPD), which also provides high sensitivity for phosphorus-containing analytes. acs.orgwho.int The choice between FPD and NPD often depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from other sample components. A thermionic detector has also been used, though it can be prone to contamination, which may affect its sensitivity over time. researchgate.net

For the analysis of dibutyl phosphate, a metabolite of TBP, a GC method using a flame ionization detector (FID) has been developed. scirp.org This method involves derivatization to convert the non-volatile dibutyl phosphate into a more volatile methyl ester using diazomethane (B1218177) before GC analysis. scirp.org This approach could be adapted for dibutyl trichloroethenyl phosphate if it exhibits similar volatility characteristics.

Table 1: Comparison of GC Detectors for Organophosphate Analysis

| Detector | Selectivity | Sensitivity | Notes |

| Flame Photometric Detector (FPD) | High for Phosphorus and Sulfur | High (sub-ppm levels) | Commonly used for organophosphate pesticide analysis. researchgate.net |

| Nitrogen-Phosphorus Detector (NPD) | High for Nitrogen and Phosphorus | Very High (<5 pg) | Sensitive to organophosphates and less prone to hydrocarbon interference. acs.orgwho.int |

| Flame Ionization Detector (FID) | General for Organic Compounds | Good | Requires derivatization for non-volatile analytes like dibutyl phosphate. scirp.org |

| Mass Spectrometry (MS) | High (based on m/z) | Very High | Provides structural information for identification. |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the separation of a wide range of compounds, including those that are non-volatile or thermally labile, which may be the case for dibutyl trichloroethenyl phosphate and its potential degradation products. researchgate.netsemanticscholar.org

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase relative to the mobile phase. For organophosphate analysis, reverse-phase HPLC with a C18 column is commonly employed. sielc.comnih.gov This technique separates compounds based on their hydrophobicity.

A study on the analysis of tri-o-cresyl phosphate (TOCP) and its metabolites utilized a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) in aqueous acetic acid. nih.gov Quantification was achieved using a UV detector. nih.gov Similarly, HPLC with a refractive index detector has been used to determine TBP in aqueous solutions. researchgate.net The choice of detector in HPLC depends on the chromophoric properties of the analyte. For compounds lacking a strong UV chromophore, derivatization or the use of more universal detectors like a refractive index detector or an evaporative light scattering detector (ELSD) may be necessary.

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. wikipedia.org This technique is particularly useful for the cleanup of complex sample extracts, such as those from household dust or biological matrices, before analysis by other chromatographic methods. nih.govresearchgate.net SEC can effectively remove large molecules like lipids and polymers that might interfere with the analysis of smaller molecules like organophosphate esters. nih.gov

In the context of organophosphorus pesticide analysis in dust, SEC has been successfully used as a cleanup step prior to GC/MS analysis. nih.govresearchgate.net The method involves extracting the analytes from the dust, followed by an automated SEC cleanup to separate the pesticides from co-extracted matrix components. nih.gov While not a primary separation technique for identification, SEC is a valuable tool in the analytical workflow for complex samples containing potential polymeric interferents.

Hyphenated Mass Spectrometry Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in analytical chemistry. The combination of chromatography with mass spectrometry provides both high-resolution separation and definitive identification and quantification of analytes.

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and semi-volatile organic compounds. After separation by GC, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass spectrometer. The resulting mass spectrum is a chemical fingerprint that allows for the unambiguous identification of the compound.

GC-MS has been widely used for the determination of organophosphate esters in various environmental and biological samples. nih.govnih.govnih.gov For instance, a method for determining organophosphate pesticide residues in dust utilized GC-MS with selected-ion monitoring (SIM) for enhanced sensitivity and selectivity. nih.govresearchgate.net In another application, GC-MS was used to identify tris(2-chloroethyl)phosphate (TCEP) in stomach contents. researchgate.net The development of GC-triple quadrupole mass spectrometry (GC-MS/MS) offers even higher selectivity and sensitivity through multiple reaction monitoring (MRM), which is particularly useful for analyzing trace levels of target compounds in complex matrices. nih.gov

Table 2: GC-MS Parameters for the Analysis of a Related Organophosphate (Dibutyl Phthalate)

| Parameter | Condition | Reference |

| GC Column | Capillary column (e.g., HP-5MS) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | cdc.gov |

| Temperature Program | Ramped from a low initial temperature to a high final temperature | cdc.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| MS Analyzer | Quadrupole or Triple Quadrupole | nih.gov |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

Note: These are general conditions and would need to be optimized for Dibutyl trichloroethenyl phosphate.

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for analyzing non-volatile, polar, and thermally labile compounds that are not amenable to GC analysis. mdpi.comresearchgate.netnih.gov This technique has become increasingly important for the analysis of a broad range of organophosphate esters and their metabolites. mdpi.comnih.govresearchgate.net

In LC-MS, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for organophosphates, often operated in positive ion mode. semanticscholar.org The use of tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the quantification of trace levels of OPEs in complex samples like indoor dust and milk powder. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, coupled with LC, allows for the identification of unknown compounds and suspect screening based on accurate mass measurements. mdpi.comdphen1.com

A study on the determination of organophosphate ester metabolites in seafood utilized LC-HRMS, highlighting its capability for analyzing complex biological samples. mdpi.com Another method for the analysis of 17 aryl-OPEs in indoor dust employed LC-MS/MS, demonstrating excellent sensitivity with limits of quantification in the low ng/g range. nih.gov

Table 3: LC-MS/MS Parameters for the Analysis of Aryl-Organophosphate Esters

| Parameter | Condition | Reference |

| LC Column | C18 reverse-phase column | nih.gov |

| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., formic acid) | sielc.com |

| Ion Source | Electrospray Ionization (ESI) | semanticscholar.org |

| Ionization Mode | Positive or Negative | mdpi.com |

| MS Analyzer | Triple Quadrupole, Time-of-Flight (TOF), or Orbitrap | mdpi.comnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan with high resolution | nih.govdphen1.com |

Note: These are general conditions and would need to be optimized for Dibutyl trichloroethenyl phosphate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for the definitive identification of organic micropollutants like Dibutyl trichloroethenyl phosphate. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of an analyte's elemental composition, significantly increasing confidence in its identification. nih.gov

When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS offers unparalleled specificity and sensitivity for analyzing complex mixtures. nih.gov The high resolving power of these systems can distinguish between ions of the same nominal mass, effectively reducing false positives and negatives that can arise from matrix interferences. nih.gov

In the analysis of organophosphate esters, HRMS is crucial for elucidating fragmentation pathways. nih.gov For halogenated OPEs, fragmentation typically involves the cleavage of substituent groups. nih.gov The accurate mass data of these fragment ions provide structural information that substantiates the identification of the parent compound. nih.gov For instance, research on various OPEs using LC-Orbitrap-HRMS has detailed how fragmentation patterns are influenced by the compound's structure, providing a theoretical basis for identifying new or uncharacterized OPEs. nih.gov This capability is essential for both target screening of known compounds and non-target analysis to discover previously unidentified contaminants in environmental samples like water, soil, or dust. rsc.orgnih.gov

Table 1: Illustrative HRMS Data for a Halogenated Organophosphate Ester

| Ion Type | Theoretical m/z | Measured m/z | Mass Error (ppm) | Proposed Elemental Formula |

| Protonated Molecule [M+H]⁺ | 358.9954 | 358.9951 | -0.84 | C₁₀H₁₇Cl₃O₄P⁺ |

| Fragment Ion 1 | 250.9301 | 250.9299 | -0.79 | C₄H₈Cl₃O₂P⁺ |

| Fragment Ion 2 | 98.9845 | 98.9845 | 0.00 | H₄PO₄⁺ |

Note: This table is illustrative and provides representative data based on the analytical principles of HRMS for compounds structurally similar to Dibutyl trichloroethenyl phosphate.

Advanced Spectroscopic Characterization in Complex Matrices

While HRMS provides mass and elemental composition, advanced spectroscopic techniques offer complementary information about a molecule's chemical structure and functional groups, which is vital for unambiguous characterization in complex matrices. spectroscopyonline.comomicsonline.org Environmental samples such as soil, sediment, and water are inherently complex, and techniques that can provide molecular fingerprinting are invaluable. omicsonline.orgsustainability-directory.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the characteristic chemical bonds and functional groups within a molecule. spectroscopyonline.com For Dibutyl trichloroethenyl phosphate, FT-IR would be instrumental in identifying key vibrational frequencies corresponding to P=O, P-O-C, C-O, and C-Cl bonds, confirming its identity as a chlorinated organophosphate.

Raman Spectroscopy : Raman spectroscopy provides information on molecular vibrations and is highly complementary to FT-IR. avantes.com It is particularly useful for analyzing aqueous samples. Surface-Enhanced Raman Spectroscopy (SERS), a more sensitive variant, has shown promise for detecting low concentrations of pollutants by amplifying the Raman signal. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Although less commonly used for trace environmental analysis due to lower sensitivity, NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of a molecule. Recent advancements have demonstrated the power of specialized NMR techniques to trace organofluorine pollutants to their source, a principle that could be adapted for chlorinated compounds. theanalyticalscientist.com

The combined use of these spectroscopic methods facilitates a more complete and confident characterization of Dibutyl trichloroethenyl phosphate, especially when isolating it from or identifying it within challenging environmental samples. sustainability-directory.com

Table 2: Application of Spectroscopic Techniques for Characterization

| Spectroscopic Technique | Information Provided | Application for Dibutyl Trichloroethenyl Phosphate |

| FT-IR Spectroscopy | Identification of functional groups. | Confirms presence of P=O, P-O-C, and C-Cl bonds. |

| Raman Spectroscopy | Molecular fingerprinting, complementary to FT-IR. | Structural confirmation, especially with SERS for trace levels. |

| NMR Spectroscopy | Detailed molecular structure and connectivity. | Unambiguous structural elucidation of the isolated compound. |

Development of Novel Detection and Quantification Methods

Beyond established chromatographic and spectroscopic methods, research is ongoing to develop novel analytical tools that offer improvements in speed, cost, portability, and sensitivity for detecting organophosphates. rsc.orgrsc.org

One significant advancement is the use of Ultrafast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS) . This method drastically reduces the time needed for chromatographic separation without sacrificing sensitivity or selectivity, making it ideal for high-throughput screening of many samples. nih.govmdpi.com Validated UFLC-MS/MS methods for organophosphate metabolites in urine have demonstrated high recovery rates (93-102%) and low limits of detection (LOD) in the range of 0.0201 to 0.0697 ng/mL. nih.gov

Another area of active development is sensor-based detection . These methods aim to provide rapid, often real-time, analysis and are being explored for on-site environmental monitoring. rsc.orgrsc.org

Colorimetric Sensors : These sensors rely on specific chemical or enzymatic reactions that produce a color change in the presence of the target analyte. rsc.org Their simplicity makes them suitable for initial screening purposes.

Fluorescence Sensors : These sensors utilize materials, often nanomaterials, that exhibit a change in fluorescence intensity (either quenching or enhancement) upon binding to the target compound. rsc.org Fluorescence-based assays can be highly sensitive, with some methods for detecting organophosphates reporting LODs as low as 0.015 ng/mL. researchgate.net

The creation of comprehensive spectral libraries using HRMS is also a novel approach that aids in the rapid screening and identification of a wide array of compounds, including OPEs. nih.govnih.gov By matching the accurate mass and fragmentation spectra of an unknown substance against a library of known compounds, analysts can quickly identify contaminants in a sample. nih.gov

Table 3: Comparison of Novel Detection Methods for Organophosphates

| Method | Principle | Typical Limit of Detection (LOD) | Key Advantages |

| UFLC-MS/MS | Rapid chromatographic separation followed by mass spectrometric detection. nih.govmdpi.com | 0.02 - 0.07 ng/mL. nih.gov | High speed, sensitivity, and selectivity. nih.gov |

| Colorimetric Sensors | Analyte-induced color change. rsc.org | Varies; typically higher than MS methods. | Simplicity, low cost, field-portable. rsc.org |

| Fluorescence Sensors | Analyte-induced change in fluorescence. rsc.org | As low as 0.015 ng/mL. researchgate.net | High sensitivity, potential for real-time monitoring. researchgate.net |

Potential Academic and Industrial Applications of Dibutyl Trichloroethenyl Phosphate Non Prohibited Aspects

Role in Catalysis

The utility of organophosphates in catalysis is well-established, although direct catalytic applications of Dibutyl trichloroethenyl phosphate (B84403) itself are not prominently featured in current research. The potential roles can be inferred from the behavior of analogous phosphate-based systems.

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral phosphoric acids, which share the core phosphate functional group with Dibutyl trichloroethenyl phosphate, are powerful catalysts for a wide range of enantioselective transformations. These catalysts typically function as Brønsted acids, activating substrates through hydrogen bonding. While Dibutyl trichloroethenyl phosphate is not a chiral phosphoric acid, its phosphate center could theoretically participate in reactions as a Lewis base or be modified to create a catalytic system. However, there is currently no specific research demonstrating its use as an organocatalyst.

Heterogeneous Catalysis involving Phosphate-based Materials

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Phosphate-based materials are used in various industrial catalytic processes, often valued for their thermal stability and acidic properties. Metal phosphates, for instance, serve as solid acid catalysts. While Dibutyl trichloroethenyl phosphate is a molecular compound, it could potentially serve as a precursor for creating phosphate-containing materials. For example, it could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The resulting material could then be evaluated for catalytic activity, with the trichloroethenyl group offering a site for further functionalization or polymerization onto the support. No current studies explicitly detail this application for Dibutyl trichloroethenyl phosphate.

Polymer Chemistry and Materials Science

The presence of a polymerizable vinyl group suggests that the most direct potential application of Dibutyl trichloroethenyl phosphate lies within polymer science.

Use as a Chemical Intermediate in Polymer Synthesis

The trichloroethenyl group is a reactive functional group that can participate in various polymerization reactions. As a chemical intermediate, Dibutyl trichloroethenyl phosphate could be used as a monomer or co-monomer to introduce phosphorus and chlorine atoms into a polymer backbone. This could be achieved through addition polymerization across the double bond. The incorporation of organophosphorus moieties is a common strategy to impart specific properties, such as flame retardancy or altered thermal stability, to the final polymeric material.

Development of Novel Polymeric Materials Incorporating Trichloroethenyl Phosphate

Table 1: Potential Polymerization Reactions Involving Dibutyl Trichloroethenyl Phosphate

| Reaction Type | Description | Potential Outcome |

| Free-Radical Polymerization | The carbon-carbon double bond of the trichloroethenyl group could be susceptible to attack by free radicals, leading to the formation of a polyvinylphosphate chain. | A homopolymer, poly(dibutyl trichloroethenyl phosphate), or a copolymer if other monomers are present. |

| Copolymerization | Dibutyl trichloroethenyl phosphate could be copolymerized with other common monomers like styrene (B11656) or acrylates to modify the properties of the resulting bulk polymer. | A copolymer with tailored properties, such as enhanced flame retardancy or different mechanical characteristics. |

Extraction and Separation Processes

Organophosphorus compounds, particularly phosphate esters like tributyl phosphate (TBP), are extensively used as extractants in liquid-liquid extraction processes. These applications are prominent in hydrometallurgy and the reprocessing of nuclear fuel, such as in the PUREX process for separating uranium and plutonium from fission products. The extraction capability of these molecules stems from the ability of the phosphoryl oxygen to act as a Lewis base and coordinate with metal ions.